4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-[(Oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable carbonyl compound, followed by cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
Preparation of intermediates: Synthesis of oxolan-2-ylmethyl and propan-2-yl precursors.
Cyclization reaction: Formation of the triazole ring through cyclization under specific conditions, such as controlled temperature and pH.
Purification: Isolation and purification of the final product using techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation products: Oxidized triazole derivatives.
Reduction products: Reduced triazole derivatives.
Substitution products: Various substituted triazole compounds depending on the substituent introduced.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in various reactions.
Material Science: It may be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for its triazole ring, which is known for its biological activity.
Antimicrobial Agents: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
Industry:
Agriculture: The compound could be used in the formulation of agrochemicals, such as pesticides or herbicides.
Chemical Manufacturing: It may serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1,2,4-Triazole: A simpler triazole compound that shares the core triazole ring structure.
4,5-Dihydro-1H-1,2,4-triazol-5-one: A closely related compound lacking the oxolan-2-yl and propan-2-yl substituents.
Uniqueness: 4-[(Oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the oxolan-2-yl and propan-2-yl groups may enhance its solubility, stability, and interaction with biological targets compared to simpler triazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)9-11-12-10(14)13(9)6-8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQVAZYZZBGBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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